2-(2-Fluoropyridin-3-YL)propan-2-OL
Overview
Description
“2-(2-Fluoropyridin-3-YL)propan-2-OL” is a chemical compound with the linear formula C8H10FNO . It is also known by its CAS Number: 40247-48-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoropyridin-3-YL)propan-2-OL” is represented by the linear formula C8H10FNO . More detailed structural analysis may require advanced spectroscopic techniques which are not available in the search results.Scientific Research Applications
Structural Modifications in Drug Development
- A study on the structural modification of a compound containing 3-methoxy-2-aminopyridine demonstrated the importance of such changes in reducing safety risks like mutagenic potential and drug-drug interactions. This research highlighted the role of structural alterations in enhancing drug safety and efficacy (Palmer et al., 2012).
Antifungal Compound Synthesis
- Research on the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high activity against Candida strains. This study underscores the potential of such compounds in developing effective antifungal medications (Zambrano-Huerta et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors. One particular derivative showed high inhibitory potency against Src kinase, indicating its potential in cancer treatment (Sharma et al., 2010).
Synthesis of Neutral Derivatives of Nucleoside Analogues
- A study on the synthesis of neutral derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate explored the creation of compounds resistant to degradation by various enzymes. This research contributes to the development of stable nucleoside analogues for therapeutic applications (Farquhar et al., 1983).
Design and Synthesis of AT1 Receptor Tracers
- A novel derivative of the angiotensin II type-1 receptor blocker candesartan was synthesized for potential use in positron emission tomography imaging of renal AT1 receptors. This advancement aids in imaging studies related to the renal system (Abreu Diaz et al., 2020).
Atypical Dopamine Transporter Inhibitors
- Research on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines indicated their therapeutic potential in models of psychostimulant abuse. These compounds, modifying the piperazine-2-propanol scaffold, showed promise in the treatment of psychostimulant use disorders (Slack et al., 2020).
Synthesis of Fluconazole and PET Studies
- A study on the synthesis of [4-18F]fluconazole and its use in PET studies in rats and rabbits offered insights into the pharmacokinetics of fluconazole. This research enhances understanding of the distribution and metabolism of fluconazole in living organisms (Livni et al., 1992).
properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPGLMUSNPHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659198 | |
Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoropyridin-3-YL)propan-2-OL | |
CAS RN |
40247-48-1 | |
Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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